One of the most promising research applications of (2R)-2-methylpent-4-enoic acid lies in its role as a chiral building block. The "R" designation signifies the molecule's chirality, meaning it has a non-superimposable mirror image. This property makes it valuable for synthesizing other chiral compounds with specific biological activity.
For instance, research has explored using (2R)-2-methylpent-4-enoic acid as a reagent in the synthesis of Sacubitril, a drug for heart failure treatment. The acid helps introduce a specific chiral center into the Sacubitril molecule, influencing its interaction with biological targets [].
Scientific research is ongoing to explore other potential applications of (2R)-2-methylpent-4-enoic acid. Some areas of investigation include:
(2R)-2-methylpent-4-enoic acid, also known as (R)-2-methyl-4-pentenoic acid or methylallylacetic acid, is an organic compound with the molecular formula . It belongs to the class of methyl-branched fatty acids, characterized by an acyl chain that includes a methyl branch. This compound is notable for its unique structure, which features a double bond between the fourth and fifth carbon atoms in the chain, contributing to its reactivity and potential applications in organic synthesis .
These reactions highlight its versatility as a building block in organic chemistry .
Research indicates that (2R)-2-methylpent-4-enoic acid exhibits biological activity, particularly in metabolic pathways. It is categorized within the methyl-branched fatty acids, which play roles in cellular metabolism. Its structural features may influence its interaction with biological systems, although specific studies detailing its pharmacological effects remain limited .
The synthesis of (2R)-2-methylpent-4-enoic acid can be achieved through several methods:
This method allows for high stereoselectivity and yields significant amounts of the desired compound.
(2R)-2-methylpent-4-enoic acid has several applications:
Interaction studies involving (2R)-2-methylpent-4-enoic acid primarily focus on its reactivity with nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthetic pathways to create more complex molecules. For instance, its ability to participate in Michael additions has been explored for developing novel therapeutic agents .
Several compounds share structural similarities with (2R)-2-methylpent-4-enoic acid. Here are some notable examples:
The uniqueness of (2R)-2-methylpent-4-enoic acid lies in its unsaturation and chiral center, allowing it to participate in specific
The molecular geometry of (2R)-2-methylpent-4-enoic acid exhibits characteristic features that arise from its combination of saturated and unsaturated carbon centers within a five-carbon chain structure. The compound possesses a molecular formula of C₆H₁₀O₂ with a molecular weight of 114.14 g/mol [1]. The structural framework consists of a carboxylic acid functional group attached to a methylated pentene chain, creating a system with distinct geometric characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂ | PubChem [1] |
| Molecular Weight (g/mol) | 114.14 | PubChem [1] |
| CAS Number | 63527-49-1 | PubChem [1] |
| IUPAC Name | (2R)-2-methylpent-4-enoic acid | PubChem [1] |
| SMILES | CC@HC(=O)O | PubChem [1] |
| InChI Key | HVRZYSHVZOELOH-RXMQYKEDSA-N | PubChem [1] |
The conformational analysis reveals that (2R)-2-methylpent-4-enoic acid exists in multiple conformational states due to its three rotatable bonds [1] [2]. The SupraBank database identifies ten distinct conformers for the compound [2], indicating significant conformational flexibility despite the presence of the terminal alkene group. The major conformational states include extended and folded forms, with the extended chain conformation being energetically preferred due to minimal steric interactions [2].
The key rotatable bonds are located at C2-C3, C3-C4, and the C1-C2 carboxyl connection. These rotational degrees of freedom allow for conformational interconversion with relatively low energy barriers, contributing to the molecule's dynamic nature in solution. The presence of the terminal alkene (C4=C5) introduces conformational rigidity in the terminal portion of the molecule while maintaining flexibility in the alkyl chain region.
| Parameter | Value/Description | Source/Reference |
|---|---|---|
| Total Number of Conformers | 10 conformers identified | SupraBank database [2] |
| Rotatable Bond Count | 3 rotatable bonds | PubChem calculations [1] |
| Key Rotatable Bonds | C2-C3, C3-C4, C1-C2 (carboxyl) | Structural analysis |
| Major Conformational States | Extended and folded forms | Conformational analysis |
| Preferred Conformation | Extended chain conformation | Energy minimization |
The bond angles within the molecule reflect the hybridization states of the constituent carbon atoms. The chiral center at C2 exhibits typical tetrahedral geometry with bond angles approximating 109.5°, while the terminal alkene region displays planar geometry with bond angles of approximately 120°. The carboxyl group maintains its characteristic planar configuration with O-C-O and C-C-O bond angles near 120°.
| Bond Angle | Expected Value (°) | Hybridization | Description |
|---|---|---|---|
| C1-C2-C3 | ~109.5 | sp³-sp³-sp³ | Tetrahedral carbon center |
| C2-C3-C4 | ~109.5 | sp³-sp³-sp³ | Tetrahedral carbon center |
| C3-C4-C5 | ~109.5 | sp³-sp³-sp² | Transition to alkene |
| C4-C5-C6 | ~120.0 | sp²-sp²-sp² | Alkene double bond |
| C2-C1-O1 | ~120.0 | sp³-sp²-sp² | Carboxyl group geometry |
The three-dimensional structure demonstrates that the molecule adopts conformations that minimize steric hindrance between the methyl substituent at C2 and the terminal alkene group. The conformational dynamics are influenced by the balance between maximizing favorable van der Waals interactions and minimizing unfavorable steric clashes.
The stereochemical properties of (2R)-2-methylpent-4-enoic acid are fundamentally defined by the presence of a single chiral center at the C2 position, which establishes the absolute configuration and determines the compound's optical activity [3]. The molecule exhibits absolute stereochemistry with one defined stereocenter out of one possible, representing complete stereochemical definition [3].
The (R)-configuration at C2 results from the priority assignment according to Cahn-Ingold-Prelog rules, where the carboxyl group takes highest priority, followed by the propene chain, the methyl substituent, and hydrogen. This configuration confers negative optical rotation, with the compound displaying (-) optical activity [3]. The stereochemical descriptor "RXMQYKEDSA" in the InChI Key specifically denotes the (R)-configuration and distinguishes this enantiomer from its (S)-counterpart.
Configurational stability represents a critical aspect of the compound's stereochemical behavior. The chiral center at C2 demonstrates considerable stability under normal storage and handling conditions. The compound maintains configurational integrity at room temperature and shows optimal stability in buffered aqueous solutions within the pH range of 6-8 . Temperature studies indicate that the stereocenter remains stable at temperatures up to approximately 30°C, beyond which racemization may occur .
The configurational stability is enhanced by the absence of acidic protons adjacent to the chiral center, which would otherwise facilitate racemization through enolate formation. The methyl group at C2 provides steric protection to the chiral center, further contributing to configurational stability. However, extreme conditions involving strong bases or elevated temperatures may lead to epimerization through enolate intermediates.
Research demonstrates that the compound can be synthesized with high enantiomeric excess using chiral auxiliaries, particularly Evans oxazolidinone derivatives [5]. The synthetic route typically involves three key steps: acylation of the oxazolidinone using triethylamine as base and 4-dimethylaminopyridine as acyl carrier catalyst, enolate alkylation using sodium bis(trimethylsilyl)amide as base and allyl iodide as the alkylating agent, and finally cleavage of the auxiliary using lithium hydroxide in hydrogen peroxide solution [5].
The configurational analysis reveals that racemization kinetics are significantly influenced by environmental factors. In organic solvents, the compound shows enhanced stability compared to aqueous media, particularly under acidic conditions where protonation of the carboxyl group occurs. The presence of coordinating solvents or metal ions can affect the racemization rate by stabilizing specific conformations or facilitating enolate formation.
The comparative analysis of (2R)-2-methylpent-4-enoic acid with its stereoisomeric counterparts reveals distinct differences in physical, chemical, and biological properties that arise from stereochemical variations. The primary comparison involves the (2S)-enantiomer and the racemic mixture, each exhibiting unique characteristics while maintaining identical molecular connectivity.
| Compound | CAS Number | Configuration | Optical Activity | SMILES | Applications |
|---|---|---|---|---|---|
| (2R)-2-methylpent-4-enoic acid | 63527-49-1 | R | (-) | CC@HC(=O)O | Chiral synthesis intermediate [1] |
| (2S)-2-methylpent-4-enoic acid | Not specified | S | (+) | CC@@HC(=O)O | Chiral synthesis intermediate |
| Racemic 2-methylpent-4-enoic acid | 1575-74-2 | Racemic (±) | Optically inactive | CC(CC=C)C(=O)O | Flavoring agent (FEMA 3511) [6] |
The (2S)-enantiomer, while not extensively documented in the literature, represents the mirror image of the (2R)-form and exhibits opposite optical rotation with (+) optical activity [7]. The (2S)-configuration results from the same molecular framework but with inverted stereochemistry at the C2 chiral center. Commercial availability of the (2S)-enantiomer is demonstrated by Fisher Scientific, which offers (S)-(-)-2-amino-2-methyl-4-pentenoic acid with 98% chemical purity and greater than 99% enantiomeric excess [7].
The racemic mixture (1575-74-2) represents an equimolar blend of both enantiomers and finds commercial application as a flavoring agent designated FEMA 3511 [6] [8]. This racemic form exhibits no optical activity due to the cancellation of rotatory contributions from both enantiomers. The racemic compound serves as a raw material for fruit flavor enhancement and as a fragrance enhancer [9], demonstrating that biological activity in these applications does not require stereochemical purity.
Synthetic accessibility varies significantly among the stereoisomeric forms. The (2R)-enantiomer can be prepared through asymmetric synthesis using Evans auxiliaries, achieving high stereochemical control [5]. The synthetic methodology employs chiral oxazolidinone derivatives to direct the stereochemical outcome, typically yielding products with excellent enantiomeric excess. Resolution of racemic mixtures represents an alternative approach, utilizing formation of diastereomeric salts with chiral resolving agents [10].
The physical properties demonstrate subtle but measurable differences between enantiomers. Both (2R)- and (2S)-forms exhibit identical melting points, boiling points, and spectroscopic properties in achiral environments. However, differences emerge in chiral environments, including interactions with polarized light, chiral chromatographic phases, and biological systems. The specific rotation values are equal in magnitude but opposite in sign, with the (2R)-form showing (-) rotation and the (2S)-form displaying (+) rotation [7] [3].
Biological activity comparisons reveal that enantiomeric forms may exhibit different potencies and selectivities in biological systems. While comprehensive biological studies are limited for these specific enantiomers, analogous systems demonstrate that stereochemistry significantly influences enzyme recognition, receptor binding, and metabolic pathways. The (2R)-configuration has found application in the synthesis of pharmaceutical intermediates, including the drug Sacubitril [5], suggesting specific biological relevance.
Stability comparisons indicate that both enantiomers exhibit similar configurational stability under standard conditions. However, the rate of racemization may differ slightly due to environmental factors and the presence of chiral influences in the medium. Both forms maintain integrity in buffered solutions and show comparable thermal stability profiles.
Resolution techniques for separating enantiomeric mixtures include classical methods such as diastereomeric salt formation with chiral acids or bases, enzymatic resolution using stereoselective enzymes, and chromatographic separation using chiral stationary phases. The efficiency of these methods depends on the specific resolution conditions and the magnitude of discrimination between enantiomers.
Corrosive;Irritant